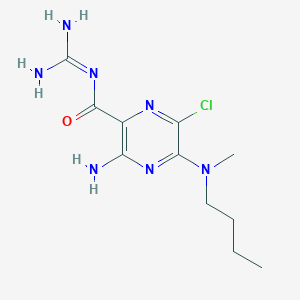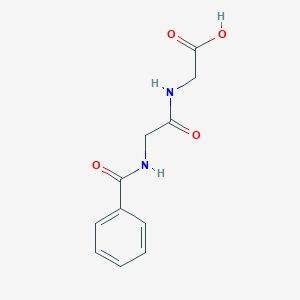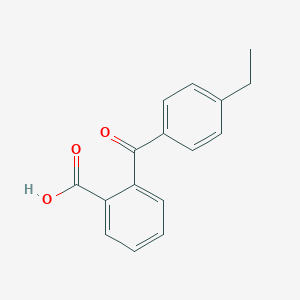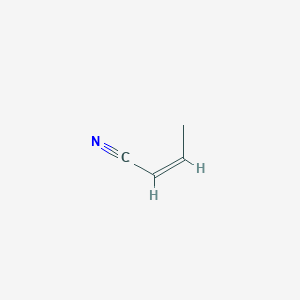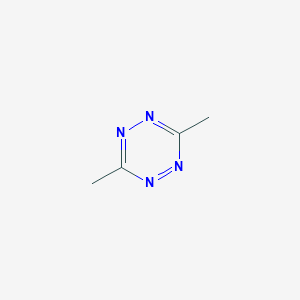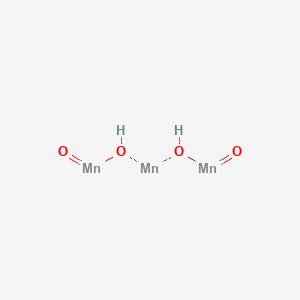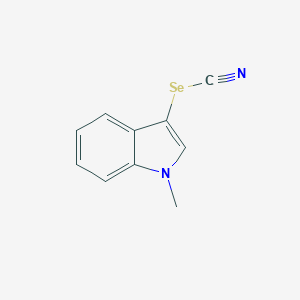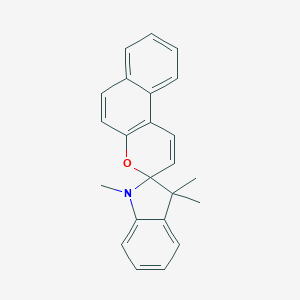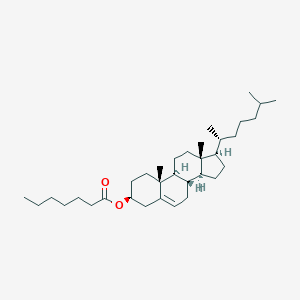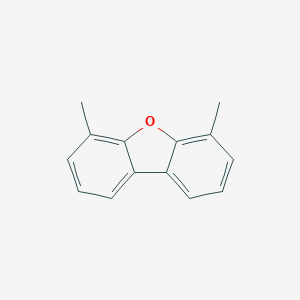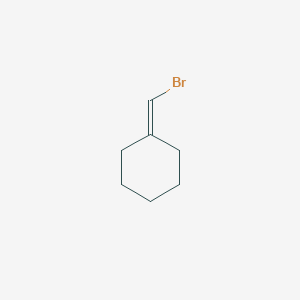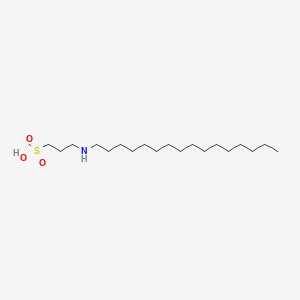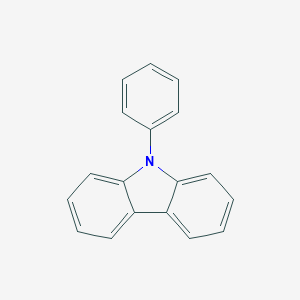
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester, also known as BTCP, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent and selective dopamine reuptake inhibitor that has been used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester has been extensively used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It has been used as a tool to investigate the mechanisms of drug addiction, Parkinson's disease, and schizophrenia. Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester has also been used to study the effects of dopamine reuptake inhibitors on behavior, cognition, and motor function.
Wirkmechanismus
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester acts as a potent and selective dopamine reuptake inhibitor. It inhibits the reuptake of dopamine by binding to the dopamine transporter (DAT) and blocking its function. This leads to an increase in the extracellular concentration of dopamine, which in turn activates the dopamine receptors and produces its effects.
Biochemische Und Physiologische Effekte
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester produces a range of biochemical and physiological effects that are mediated by the dopaminergic system. It increases the release of dopamine in the brain, which leads to an increase in the activation of the dopamine receptors. This produces a range of effects such as increased locomotor activity, improved cognitive function, and enhanced reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor that produces reproducible effects. It is also stable and easy to handle, making it a convenient tool for scientific research. However, there are also limitations to its use. Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester is a synthetic compound that does not occur naturally in the body, which limits its relevance to physiological conditions. It also has potential toxicity and safety concerns, which require careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the use of Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester in scientific research. One direction is to investigate its potential therapeutic applications in the treatment of Parkinson's disease and other dopaminergic disorders. Another direction is to study its effects on other neurotransmitter systems and their interactions with the dopaminergic system. Additionally, further research is needed to understand the long-term effects of Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester on behavior, cognition, and motor function.
Synthesemethoden
The synthesis of Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester involves the reaction of 3,4,5-trimethoxybenzoic acid with piperidinocyclohexyl chloride in the presence of a base such as triethylamine. The reaction yields Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester as a white crystalline solid with a melting point of 174-175°C. The purity of the compound can be confirmed by using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
1532-12-3 |
|---|---|
Produktname |
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester |
Molekularformel |
C21H31NO5 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(4-piperidin-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C21H31NO5/c1-24-18-13-15(14-19(25-2)20(18)26-3)21(23)27-17-9-7-16(8-10-17)22-11-5-4-6-12-22/h13-14,16-17H,4-12H2,1-3H3 |
InChI-Schlüssel |
UNYOEMGZKJSZNF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2CCC(CC2)N3CCCCC3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2CCC(CC2)N3CCCCC3 |
Andere CAS-Nummern |
1532-12-3 |
Synonyme |
4-Piperidinocyclohexyl=3,4,5-trimethoxybenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



